3-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base compound derived from the condensation reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . Schiff bases are known for their versatile coordination modes and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction is typically carried out in a solvent such as methanol under reflux conditions for several hours . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group (C=N) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The phenolic hydroxyl group and the imine group play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C15H13BrN2O3 |
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Molecular Weight |
349.18 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-7-6-10(8-12(14)16)15(20)18-17-9-11-4-2-3-5-13(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
QKTFHVKQKJXLJE-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2O)Br |
Origin of Product |
United States |
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